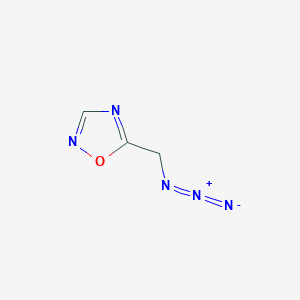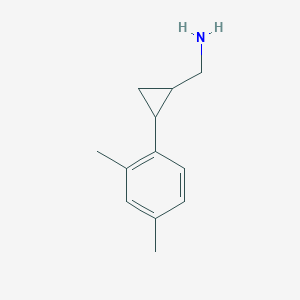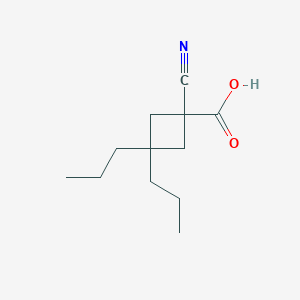
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is a cyclobutane derivative, characterized by the presence of a cyano group and a carboxylic acid group on the cyclobutane ring, along with two propyl groups attached to the same carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a cyclobutane derivative in the presence of a strong base, such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nucleophiles like amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group and carboxylic acid group play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyano-3,3-dimethylcyclobutane-1-carboxylic acid
- 1-Cyano-3,3-diethylcyclobutane-1-carboxylic acid
- 1-Cyano-3,3-dibutylcyclobutane-1-carboxylic acid
Uniqueness
1-Cyano-3,3-dipropylcyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. The presence of two propyl groups enhances its lipophilicity and may influence its biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H19NO2 |
|---|---|
Peso molecular |
209.28 g/mol |
Nombre IUPAC |
1-cyano-3,3-dipropylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c1-3-5-11(6-4-2)7-12(8-11,9-13)10(14)15/h3-8H2,1-2H3,(H,14,15) |
Clave InChI |
UHTOQGUQEHRAFP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CC(C1)(C#N)C(=O)O)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


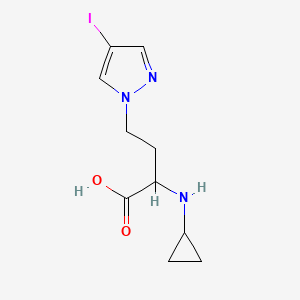
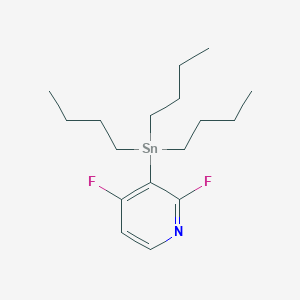
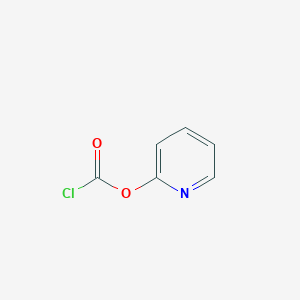

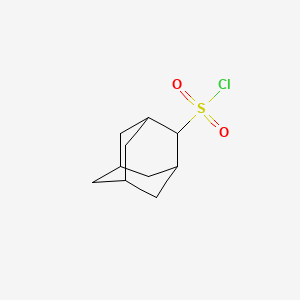
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
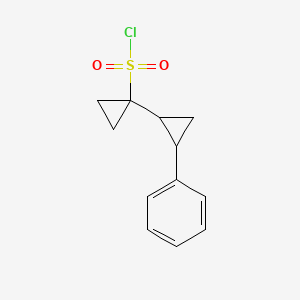
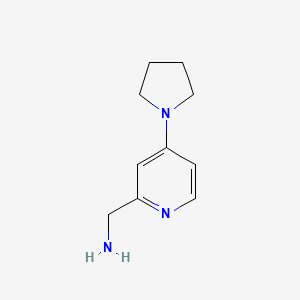
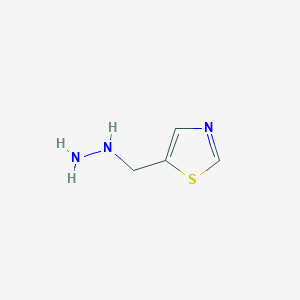
![6,7-Dichloro-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B15326560.png)
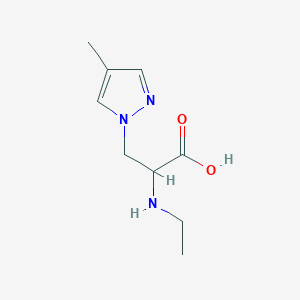
![1-[(2-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B15326568.png)
